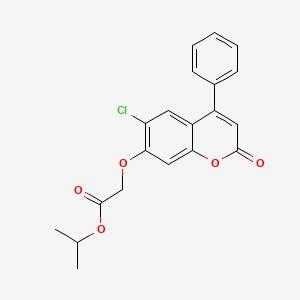

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Description

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a chromene-derived compound characterized by a 2-oxo-chromen core substituted with a 6-chloro group, a 4-phenyl moiety, and a methylethyl ester linked via an oxygen atom at the 7-position. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound lies in its substitution pattern: the chloro group enhances electron-withdrawing effects, the phenyl ring introduces steric bulk, and the methylethyl ester modulates solubility and metabolic stability .

Properties

Molecular Formula |

C20H17ClO5 |

|---|---|

Molecular Weight |

372.8 g/mol |

IUPAC Name |

propan-2-yl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |

InChI |

InChI=1S/C20H17ClO5/c1-12(2)25-20(23)11-24-18-10-17-15(8-16(18)21)14(9-19(22)26-17)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |

InChI Key |

QSWWYYATOGIYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Intramolecular Acylation

A palladium-catalyzed method enables efficient cyclization of alkenyl bromides and aldehydes to form 4H-chromen-4-ones. For example, Pd(PPh₃)₄/Xphos with K₂CO₃ in 1,4-dioxane at 100°C yields flavone derivatives in 65–82%. Adapting this to the target compound would involve:

-

Bromination of a pre-functionalized alkenyl precursor.

-

Cyclization with a phenyl-substituted aldehyde to form the 4-phenylchromen-2-one core.

This method offers regioselectivity but requires precise control over palladium ligand systems.

Functionalization of the Chromen Core

7-Hydroxy Group Alkylation

The 7-hydroxy group undergoes alkylation with methyl chloroacetate to form the acetate ester. Key conditions:

-

Base : K₂CO₃ or NaH in anhydrous acetone.

-

Yield : 70–85%.

Esterification and Final Product Isolation

Methylethyl Ester Formation

The acetate group is introduced via nucleophilic acyl substitution. For example:

Alternative Pathways

-

Transesterification : Reacting the free acid (2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetic acid) with methanol and ethanol in H₂SO₄.

-

Direct Coupling : Use DCC/DMAP-mediated esterification of the acid with methylethanol.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cyclization Mechanism

The palladium-catalyzed route proceeds via oxidative addition of the alkenyl bromide to Pd(0), followed by aldehyde coordination and reductive elimination to form the chromen ring.

Alkylation Dynamics

The 7-hydroxy group’s nucleophilicity is enhanced by deprotonation (K₂CO₃), facilitating attack on methyl chloroacetate’s electrophilic carbon.

Challenges and Optimization

-

Regioselectivity : Competing chlorination at positions 5 or 8 necessitates careful control of EAS conditions.

-

Ester Hydrolysis : The acetate group is prone to hydrolysis under acidic/basic conditions, requiring anhydrous setups.

-

Catalyst Recycling : Pd-based methods face challenges in catalyst recovery, increasing costs .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Formula

Anticancer Research

Research indicates that methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines:

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Antiproliferative |

| MCF-7 | 1.9 - 7.52 | Antiproliferative |

These findings suggest that the compound selectively targets cancerous cells without significant cytotoxic effects on normal cells, indicating its potential as a therapeutic agent .

Applications in Material Science

This compound's unique chemical properties also make it suitable for various applications in material science:

Polymer Synthesis

The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its reactivity allows for incorporation into polymer chains, potentially leading to materials with unique functionalities.

Coatings and Adhesives

Due to its chemical structure, this compound can be employed in the development of coatings and adhesives that require specific performance characteristics such as resistance to solvents and environmental degradation.

Study on Anticancer Activity

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated its potential as an effective anticancer agent. The results indicated that several derivatives exhibited low IC50 values, showcasing their potency against HCT-116 and MCF-7 cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of appropriate chromen derivatives with chloroacetic acid under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Mechanism of Action

The mechanism of action of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chromene Derivatives

The target compound’s structural analogs differ primarily in substituent positions and functional groups, which critically influence physicochemical and biological properties. Key comparisons include:

Ethyl [(6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate ()

- Substituents: 6-chloro, 4-methyl, 3-propyl, 7-oxy ethyl ester.

- Comparison: The 4-methyl and 3-propyl groups reduce steric hindrance compared to the 4-phenyl group in the target compound. The ethyl ester may confer higher volatility but lower metabolic stability than the methylethyl ester .

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () Substituents: 4-methyl, 7-oxy acetamide, thiazolidinone ring. The absence of a chloro group may reduce electron-withdrawing effects .

Spectroscopic Differentiation

highlights the utility of ¹³C NMR in distinguishing methylethyl groups in structurally similar compounds. For instance:

- In prenylated derivatives, methylethyl carbons exhibit shifts between 7.4–21.2 ppm depending on their position (e.g., 20-methyl at 7.4 ppm vs. 25-methyl at 13.8 ppm) .

- The methylethyl ester in the target compound is expected to show distinct shifts compared to ethyl esters (e.g., ~21.2 ppm for acetate methyl groups) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Spectroscopic Utility : ¹³C NMR can differentiate between methylethyl and ethyl esters, aiding in structural validation .

- Synthetic Challenges : The steric bulk of the phenyl group may necessitate optimization of reaction conditions, such as elevated temperatures or alternative catalysts, to achieve high yields .

Biological Activity

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a synthetic compound belonging to the chromen derivatives, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen backbone with a chloro group and a phenyl group, enhancing its reactivity and biological potential. The chemical structure can be represented as follows:

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Core Structure | Chromen derivative |

| Functional Groups | Chloro, phenyl, ester (acetate) |

| Reactivity | Potential for nucleophilic substitution |

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. This effect is likely mediated through the repression of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptosis upon treatment.

- Synergistic Effects : The compound may enhance the efficacy of existing chemotherapeutic agents. For example, it has been reported to work synergistically with paclitaxel, leading to increased cancer cell death .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Preliminary studies have indicated that this compound can inhibit certain bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of PI3K/Akt Pathway : The compound disrupts the signaling cascade that promotes cell survival and proliferation, leading to enhanced apoptosis in cancer cells .

- Activation of JNK Pathway : It has been observed that the activation of c-Jun NH2-terminal kinase (JNK) plays a crucial role in mediating the compound's effects on Akt and mTOR pathways, further contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study Overview

- Study Title : "Inhibition of Cancer Cell Proliferation by this compound"

- Objective : To evaluate the cytotoxic effects on PC-3 and MCF-7 cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

Table 2: Summary of Case Studies

| Study Title | Cell Lines | Main Findings |

|---|---|---|

| Inhibition of Cancer Cell Proliferation | PC-3, MCF-7 | Induced cell cycle arrest and apoptosis |

| Synergistic Effects with Paclitaxel | PC-3, MCF-7 | Enhanced cytotoxicity observed |

Q & A

Q. What are optimal synthetic routes for Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate, and how can reaction yields be improved?

A common method involves coupling 7-hydroxy-4-phenyl-6-chlorochromen-2-one with ethyl/methyl chloroacetate under basic conditions. Key parameters include:

- Solvent choice : Dry DMF or acetone improves solubility of phenolic intermediates .

- Catalyst : Anhydrous K₂CO₃ (1.0 molar equivalent) facilitates nucleophilic substitution .

- Temperature : Stirring at 80°C for 10 hours increases yields to ~80% compared to lower temperatures (40–60°C, yielding ≤50%) .

- Purification : Crystallization from ethanol reduces impurities, though HPLC (≥95% purity) is recommended for sensitive applications .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR : ¹H/¹³C NMR to verify acetoxy linkage (δ ~4.3–4.5 ppm for -OCH₂CO-) and chromen-2-one carbonyl (δ ~160–165 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., phenyl/chromene ring orientation) using software like SHELX or SADABS .

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., free acetic acid derivatives) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Antimicrobial testing : Use agar diffusion or microbroth dilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare to structurally similar coumarin derivatives, which often show activity at 50–100 µg/mL .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values, ensuring solubility in DMSO/PBS .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 6-Cl, 4-Ph) influence reactivity and bioactivity?

- Electron-withdrawing groups (Cl) : Enhance electrophilicity at the chromen-2-one carbonyl, facilitating nucleophilic attacks (e.g., hydrazide coupling) .

- Phenyl substitution : Stabilizes the chromene core via π-π stacking, as shown in X-ray data (bond angles: C3-C4-C10 = 120.5°) .

- SAR studies : Analogues with 8-methyl or 3-phenoxy groups exhibit improved antimicrobial activity (MIC reduced by 30–50%) .

Q. What strategies resolve contradictions in purity data (e.g., HPLC vs. crystallization)?

- Cross-validation : Combine HPLC (for small impurities) with elemental analysis (C, H, N) to confirm bulk purity .

- Thermogravimetric analysis (TGA) : Detects solvent residues from crystallization (e.g., ethanol/water) that inflate melting point ranges .

Q. How can computational methods predict ADMET properties and binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (common for coumarins). Key residues: Asp73, Glu50 .

- ADMET prediction : SwissADME predicts moderate bioavailability (LogP ~3.2) but potential hepatotoxicity (2/5 alerts in ProTox-II) .

Q. What advanced synthetic routes enable functionalization of the chromene core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.